molecular formula C16H15N5O2S B12017904 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12017904
M. Wt: 341.4 g/mol
InChI Key: CNCDBWCIQHDLAR-VCHYOVAHSA-N
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Description

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C16H15N5O2S. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-amino-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethoxy groups may enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-22-13-8-5-6-11(14(13)23-2)10-18-21-15(19-20-16(21)24)12-7-3-4-9-17-12/h3-10H,1-2H3,(H,20,24)/b18-10+

InChI Key

CNCDBWCIQHDLAR-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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